molecular formula C12H14O4 B1460951 3-(3-Ethoxy-3-oxopropyl)benzoic acid CAS No. 874204-67-8

3-(3-Ethoxy-3-oxopropyl)benzoic acid

Cat. No. B1460951
Key on ui cas rn: 874204-67-8
M. Wt: 222.24 g/mol
InChI Key: ASRCHPWZOMNVMH-UHFFFAOYSA-N
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Patent
US09382188B2

Procedure details

To a solution of (E)-3-(3-ethoxy-3-oxoprop-1-en-1-yl)benzoic acid (8.60 g) in ethanol (500 mL) was added 10% palladium-activated carbon (4.10 g) and, under a hydrogen atmosphere, the mixture was stirred at room temperature for 3 hr. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure to give the title compound (8.70 g) as a white amorphous solid.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])/[CH:5]=[CH:6]/[C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11])[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4](=[O:16])[CH2:5][CH2:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11])[CH3:2]

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
C(C)OC(/C=C/C=1C=C(C(=O)O)C=CC1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under a hydrogen atmosphere, the mixture was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(CCC=1C=C(C(=O)O)C=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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